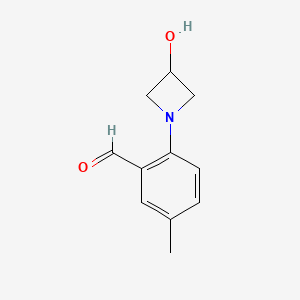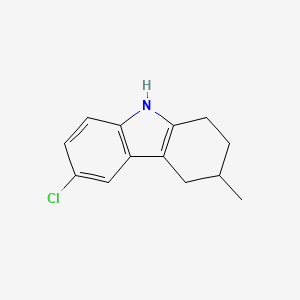![molecular formula C5H8BrF3S B13191375 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is an organobromine compound that features a bromine atom attached to a butane chain, with a trifluoromethylsulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobutan-1-ol with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-[(trifluoromethyl)sulfanyl]butane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 4-hydroxy-1-[(trifluoromethyl)sulfanyl]butane, 4-cyano-1-[(trifluoromethyl)sulfanyl]butane, and 4-amino-1-[(trifluoromethyl)sulfanyl]butane.
Oxidation: Products include 1-Bromo-4-[(trifluoromethyl)sulfinyl]butane and 1-Bromo-4-[(trifluoromethyl)sulfonyl]butane.
Reduction: The major product is 4-[(trifluoromethyl)sulfanyl]butane.
Scientific Research Applications
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfanyl]butane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trifluoromethylsulfanyl group can participate in redox reactions. The compound’s effects on biological systems may involve the modification of proteins or enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobutane: Similar in structure but with a fluorine atom instead of the trifluoromethylsulfanyl group.
1-Bromo-4-ethoxybutane: Contains an ethoxy group instead of the trifluoromethylsulfanyl group.
1-Bromo-4-[(trifluoromethyl)sulfonyl]butane: Features a sulfonyl group instead of the sulfanyl group.
Uniqueness
1-Bromo-4-[(trifluoromethyl)sulfanyl]butane is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring these characteristics.
Properties
Molecular Formula |
C5H8BrF3S |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1-bromo-4-(trifluoromethylsulfanyl)butane |
InChI |
InChI=1S/C5H8BrF3S/c6-3-1-2-4-10-5(7,8)9/h1-4H2 |
InChI Key |
JPQNPJPNMCTTKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)CSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)


![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)


![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)


